molecular formula C18H19N5O4 B10994737 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10994737
M. Wt: 369.4 g/mol
InChI Key: OPWHMZCGTFZVJD-UHFFFAOYSA-N
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Description

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the pyridazinone core and an acetamide linkage to a 1-methyl-1H-pyrazol-4-yl group. The 3,4-dimethoxyphenyl moiety may enhance solubility and binding affinity, while the pyrazole-acetamide fragment could contribute to target selectivity.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H19N5O4/c1-22-10-13(9-19-22)20-17(24)11-23-18(25)7-5-14(21-23)12-4-6-15(26-2)16(8-12)27-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

OPWHMZCGTFZVJD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a pyridazine core and multiple functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's chemical properties are crucial for understanding its biological activity. Below is a summary of its characteristics:

PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of the compound is believed to arise from its interaction with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, which could lead to cytotoxic effects against cancer cells. The exact pathways remain under investigation, but potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for tumor growth.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways involved in cell survival and proliferation.

Biological Activity Studies

Research has been conducted to evaluate the biological activities of this compound across various assays. Key findings include:

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • Cell Line Testing : The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated effectiveness against certain bacterial strains, although further research is needed to clarify its spectrum of activity.

Case Studies

A few notable case studies highlight the compound's potential:

  • Study on Cytotoxicity : A recent study reported that treatment with the compound resulted in a dose-dependent decrease in viability in MCF-7 cells, suggesting a promising avenue for breast cancer therapy.
  • Mechanistic Insights : Research focusing on its mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases, which are critical mediators in programmed cell death.

Comparative Analysis

To contextualize the activity of this compound, it can be compared with structurally similar compounds known for their biological effects:

Compound NameBiological Activity
N-(4-hydroxyphenyl)acetamideAnalgesic and antipyretic
N-(3-amino-4-methoxyphenyl)acetamideAnti-inflammatory
2-(6-Oxopyridazin-1-yl)acetic acidAntimicrobial

The unique combination of functional groups in 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide may provide a broader range of biological interactions compared to simpler analogs.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target’s pyridazinone core differs from pyrazolo-pyridine () and benzo-oxazinone (), which may influence electronic properties and binding modes.
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target contrasts with ’s 4-chlorophenyl and 4-methoxyphenyl. Methoxy groups improve solubility compared to halogens but may reduce metabolic stability .
  • Acetamide Linkers : The target’s 1-methylpyrazole-acetamide differs from ’s cyclopropyl-acetamide and ’s methoxyphenyl-acetamide. Pyrazole groups often enhance kinase selectivity due to their planar geometry .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target’s acetamide C=O stretch (~1680 cm⁻¹) aligns with ’s 1682 cm⁻¹ peak .
    • Aromatic C=C stretches (~1610 cm⁻¹) are consistent across analogs .
  • 1H NMR :
    • The 1-methylpyrazole group in the target would show a singlet near δ 3.8 ppm (cf. ’s OCH₃ at δ 3.81) .
    • The dimethoxyphenyl protons may resonate as multiplets between δ 6.8–7.5 ppm .

Notes

Data Limitations : Direct experimental data (e.g., melting point, bioactivity) for the target compound is absent in the provided evidence. Calculations and analog-based inferences are provisional.

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